Bis(2-methylpropyl) (3-phenylallylidene)malonate
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Overview
Description
Bis(2-methylpropyl) (3-phenylallylidene)malonate is an organic compound with the molecular formula C20H26O4 and a molecular weight of 330.41804 . This compound is known for its unique structure, which includes a malonate ester group and a phenylallylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) (3-phenylallylidene)malonate typically involves the reaction of malonic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) (3-phenylallylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Bis(2-methylpropyl) (3-phenylallylidene)malonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) (3-phenylallylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(2-methylpropyl) (3-phenylallylidene)malonate include:
- Diethyl malonate
- Dimethyl malonate
- Diisopropyl malonate
Uniqueness
What sets this compound apart from these similar compounds is its unique phenylallylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other malonate derivatives may not be suitable .
Properties
CAS No. |
93820-05-4 |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-[(E)-3-phenylprop-2-enylidene]propanedioate |
InChI |
InChI=1S/C20H26O4/c1-15(2)13-23-19(21)18(20(22)24-14-16(3)4)12-8-11-17-9-6-5-7-10-17/h5-12,15-16H,13-14H2,1-4H3/b11-8+ |
InChI Key |
UYXJOXINCKDHDM-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC(C)C |
Origin of Product |
United States |
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